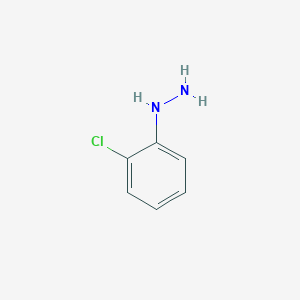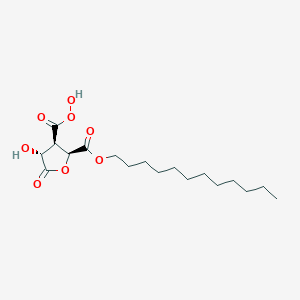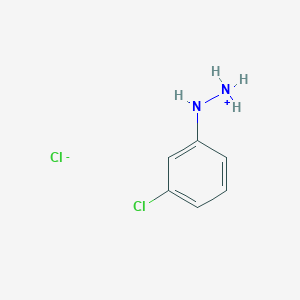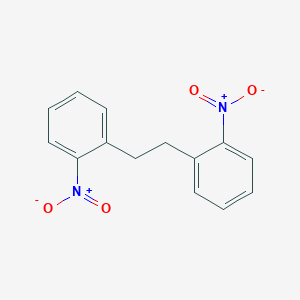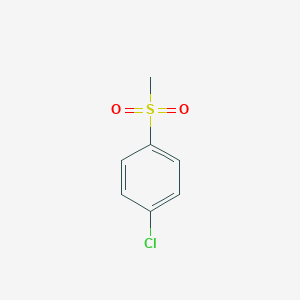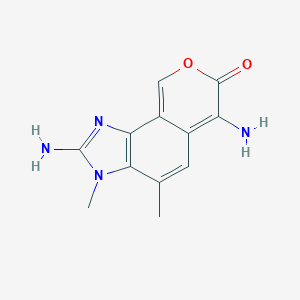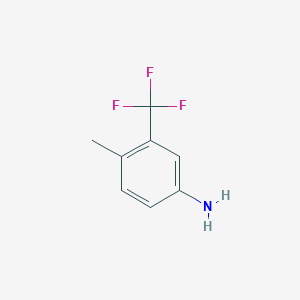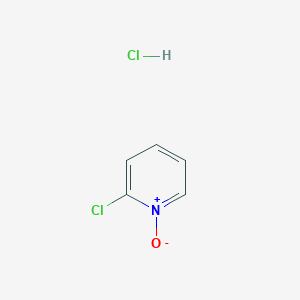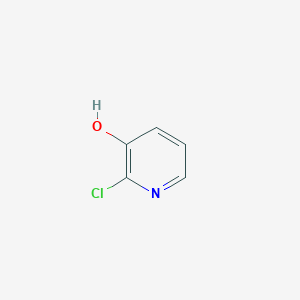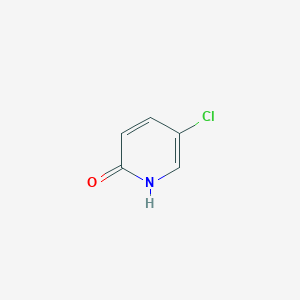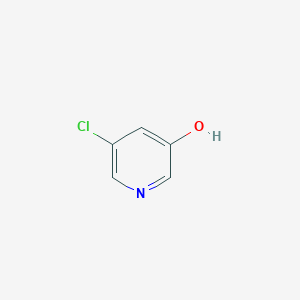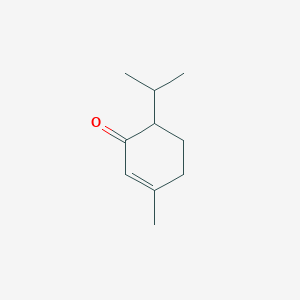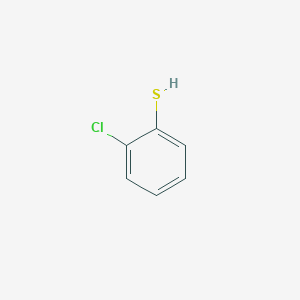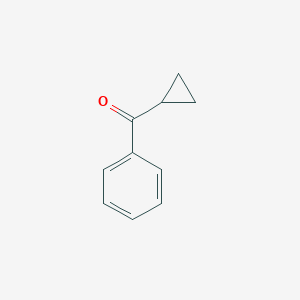
Cyclopropyl phenyl ketone
Übersicht
Beschreibung
Cyclopropyl phenyl ketone is a chemical compound that features a cyclopropyl group attached to a phenyl ketone. This structural motif is significant in organic chemistry due to its reactivity and presence in various bioactive molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of cyclopropyl phenyl ketone and its derivatives can be achieved through several methods. One approach involves the iridium-catalyzed hydrogen borrowing process to form α-branched ketones, which can be further manipulated to produce carboxylic acid derivatives . Another method includes the cyclopropanation of α,β-unsaturated ketones using α-ketoesters or isatin derivatives, leading to tetra-substituted cyclopropanes with high diastereoselectivity . Additionally, cyclopropenyl ketones, which can be considered precursors to cyclopropyl phenyl ketones, are synthesized and used in Diels-Alder reactions due to their reactivity as dienophiles .
Molecular Structure Analysis
The molecular structure of cyclopropyl phenyl ketone is characterized by the presence of a three-membered cyclopropyl ring, which imparts significant strain and reactivity to the molecule. This strained structure is often exploited in chemical reactions, such as the [3+2] cycloadditions to form cyclopentane rings and the formation of chiral cyclopropane scaffolds .
Chemical Reactions Analysis
Cyclopropyl phenyl ketones undergo various chemical reactions due to their strained ring system and reactive ketone group. They can participate in strain-releasing conjugate additions with nucleophiles like cysteines, leading to stable adducts . Lewis acid-mediated reactions with α-ketoesters can produce 5,6-dihydropyran-2-ones , and photochemical synthesis methods have been developed to create highly functionalized cyclopropyl ketones . Cyclopropyl aryl ketones can also be transformed into α-cyclopropyl ketones through reactions with silyl enol ethers .
Physical and Chemical Properties Analysis
While the specific physical properties of cyclopropyl phenyl ketone are not detailed in the provided papers, the general properties of cyclopropyl ketones can be inferred. These compounds are typically characterized by their high reactivity, which is a consequence of the ring strain in the cyclopropyl group. The ketone functional group also contributes to their chemical behavior, making them susceptible to nucleophilic attack and enabling their participation in various organic reactions .
Wissenschaftliche Forschungsanwendungen
Nickel-Catalyzed Cycloaddition
- Cyclopropyl phenyl ketone undergoes oxidative addition to Ni(PCy3), forming nickeladihydropyran, a key intermediate in nickel-catalyzed cycloadditions to produce cyclopentane compounds with two carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).
Iridium-Catalyzed Hydrogen Borrowing Process
- Iridium-catalyzed hydrogen borrowing processes involving cyclopropyl phenyl ketone can form α-branched ketones with higher alcohols. Ortho-disubstituted phenyl and cyclopropyl ketones are crucial for C-C bond formation (Frost et al., 2015).
Studies on SET Probes
- Cyclopropyl phenyl ketone has been used in studies of single-electron transfer (SET) in organic reactions, specifically examining the ring opening of arylcyclopropylketyl anions (Tanko et al., 1994).
Synthetic Precursors
- Cyclopropyl ketones have been utilized as precursors in the synthesis of functionalized pyrroles and dihydropyrroles (Wurz & Charette, 2005).
Photolysis Studies
- Studies on the photolysis of cyclopropyl(phenyl)methanone have revealed insights into the behavior of triplet ketones and ketyl radicals, contributing to our understanding of photochemical processes (Ranaweera et al., 2015).
Gold(I)-Catalyzed Asymmetric Cycloaddition
- Cyclopropyl phenyl ketones have been used in gold(I)-catalyzed asymmetric cycloadditions, showing potential for creating optically active compounds (Yanqing Zhang & Junliang Zhang, 2012).
Chemoenzymatic Synthesis
- A chemoenzymatic strategy involving cyclopropyl ketones has been developed for the assembly and diversification of chiral cyclopropane rings, important in pharmaceuticals and natural products (Nam et al., 2021).
Safety And Hazards
Zukünftige Richtungen
A recent study reported a radical-relay approach to catalysis with SmI2 that negates the need for coreductants and additives: cyclopropyl ketones underwent catalytic radical cyclization to give complex bicyclic ketones . This study lays further groundwork for the future use of the classical reagent SmI2 in contemporary radical catalysis .
Eigenschaften
IUPAC Name |
cyclopropyl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRHFTYXYCVOSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188345 | |
| Record name | Cyclopropyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Cyclopropyl phenyl ketone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20513 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclopropyl phenyl ketone | |
CAS RN |
3481-02-5 | |
| Record name | Benzoylcyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3481-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl phenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropyl phenyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyl phenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPROPYL PHENYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZE54S9VGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



